Structural Differentiation: Cyclopropyl-Hydroxypropyl Side Chain vs. Naphthylmethyl Analog (Compound 29)
The target compound possesses a 2-cyclopropyl-2-hydroxypropyl substituent on the carboxamide nitrogen, incorporating a tertiary alcohol (H-bond donor/acceptor, cLogP-lowering moiety) and a cyclopropyl ring (metabolic stability element). The closest published analog, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29, Bouz et al. 2021), carries a lipophilic naphthylmethyl group with no H-bond donor. No direct head-to-head comparison between these two compounds exists in the published literature; however, compound 29 serves as the most relevant class benchmark with published IC50 values against HepG2 (37.3 µM), SK-OV-3 (49.6 µM), and PC-3 (68.5 µM) cell lines [1]. The target compound's cyclopropyl-hydroxypropyl motif is predicted to reduce logP by approximately 1.5–2.0 units versus the naphthylmethyl analog (based on fragment contribution methods), potentially altering both cell permeability and off-target binding profiles . The tertiary alcohol additionally provides a derivatizable handle (e.g., esterification, oxidation to ketone) absent from compound 29 .
| Evidence Dimension | Structural features: N-substituent composition, H-bond donor count, logP |
|---|---|
| Target Compound Data | Cyclopropyl-hydroxypropyl side chain; 1 H-bond donor (tertiary -OH); Estimated cLogP ~1.8 (fragment-based) |
| Comparator Or Baseline | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29); naphthylmethyl side chain; 0 H-bond donors; cLogP ~3.5 |
| Quantified Difference | Estimated ΔcLogP ≈ -1.7 units; gain of 1 H-bond donor; cyclopropyl ring replaces naphthyl planar system |
| Conditions | In silico fragment-based property estimation; no experimental physicochemical measurement available for target compound |
Why This Matters
The cyclopropyl-hydroxypropyl substitution pattern is structurally non-interchangeable with published N-substituted quinoxaline-2-carboxamides and introduces a unique hydrogen-bonding and metabolic stability motif not represented in any existing SAR dataset, making the compound a distinct chemical tool for probing structure-dependent biological responses.
- [1] Bouz G, Bouz S, Janďourek O, Konečná K, Bárta P, Vinšová J, Doležal M, Zitko J. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals (Basel). 2021 Aug 4;14(8):768. doi: 10.3390/ph14080768. PMID: 34451864. View Source
